Z-Gly-Pro-Phe-Leu-CHO
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Overview
Description
Z-Gly-Pro-Phe-Leu-CHO is a tetrapeptide aldehyde that serves as a selective and potent proteasome inhibitor. It is known for its high efficiency in inhibiting proteasomal activities, particularly those involving branched-chain amino acids, small neutral amino acids, and chymotrypsin-like activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-Phe-Leu-CHO typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Pro-Phe-Leu-CHO primarily undergoes reactions typical of peptide aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or hydrazines can react with the aldehyde group.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are imines or hydrazones, depending on the nucleophile used.
Scientific Research Applications
Z-Gly-Pro-Phe-Leu-CHO has a wide range of applications in scientific research:
Chemistry: Used as a tool to study proteasome inhibition and peptide chemistry.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where proteasome inhibition is beneficial, such as cancer.
Industry: Utilized in the development of proteasome inhibitors for pharmaceutical applications.
Mechanism of Action
Z-Gly-Pro-Phe-Leu-CHO exerts its effects by selectively inhibiting proteasomal activities. It binds to the active sites of proteasomes, preventing the degradation of ubiquitinated proteins. This inhibition affects various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor used in cancer therapy.
MG132: A widely used proteasome inhibitor in research.
Lactacystin: A natural product that inhibits proteasome activity.
Uniqueness
Z-Gly-Pro-Phe-Leu-CHO is unique due to its high selectivity and potency for specific proteasomal activities. Its tetrapeptide structure allows for precise targeting of proteasome subunits, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C30H38N4O6 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C30H38N4O6/c1-21(2)16-24(19-35)32-28(37)25(17-22-10-5-3-6-11-22)33-29(38)26-14-9-15-34(26)27(36)18-31-30(39)40-20-23-12-7-4-8-13-23/h3-8,10-13,19,21,24-26H,9,14-18,20H2,1-2H3,(H,31,39)(H,32,37)(H,33,38)/t24-,25-,26-/m0/s1 |
InChI Key |
UHOXMCLZGLAXAZ-GSDHBNRESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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